![molecular formula C20H27FN2O4 B12357086 tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Fluor-Gruppe, eine Phenylmethoxycarbonylamino-Gruppe und einen Hexahydrocyclopenta[c]pyrrol-Kern umfasst.
Vorbereitungsmethoden
Die Synthese von tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat umfasst mehrere Schritte, darunter die Bildung des Hexahydrocyclopenta[c]pyrrol-Kerns und die Einführung der Fluor- und Phenylmethoxycarbonylamino-Gruppen. Der Syntheseweg umfasst in der Regel folgende Schritte:
Bildung des Hexahydrocyclopenta[c]pyrrol-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter bestimmten Reaktionsbedingungen.
Einführung der Fluor-Gruppe: Dieser Schritt beinhaltet die Verwendung von Fluorierungsmitteln, um die Fluor-Gruppe an der gewünschten Position einzuführen.
Einführung der Phenylmethoxycarbonylamino-Gruppe: Dieser Schritt beinhaltet die Verwendung von Schutzgruppen und anschliessende Entschützung, um die Phenylmethoxycarbonylamino-Gruppe einzuführen.
Industrielle Produktionsverfahren für diese Verbindung würden die Skalierung dieser Syntheserouten beinhalten, während gleichzeitig die Reinheit und Ausbeute des Endprodukts sichergestellt werden.
Analyse Chemischer Reaktionen
tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Fluor- und Phenylmethoxycarbonylamino-Gruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Diese Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Sie wird aufgrund ihrer einzigartigen Struktur zur Untersuchung biologischer Prozesse und Wechselwirkungen verwendet.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Fluor- und Phenylmethoxycarbonylamino-Gruppen spielen eine entscheidende Rolle bei der Bindung an diese Ziele, was zur Modulation biologischer Prozesse führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung der Verbindung ab.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- tert-Butyl-(3aR,6aS)-2-Benzyl-1,3,3a,4,6,6a-Hexahydropyrrolo[3,4-c]pyrrol-5-carboxylat
- tert-Butyl-(3aR,6aS)-5-Oxohexahydrocyclopenta[c]pyrrol-2(1H)-carboxylat
- tert-Butyl-(3aS,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-carboxylat Hemioxalat
Diese Verbindungen teilen sich eine ähnliche Kernstruktur, unterscheiden sich aber in den daran gebundenen funktionellen Gruppen, was zu Unterschieden in ihren chemischen Eigenschaften und Anwendungen führen kann. Die Einzigartigkeit von tert-Butyl-(3aR,4S,6aS)-3a-Fluor-4-(Phenylmethoxycarbonylamino)-1,3,4,5,6,6a-Hexahydrocyclopenta[c]pyrrol-2-carboxylat liegt in der Präsenz der Fluor- und Phenylmethoxycarbonylamino-Gruppen, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H27FN2O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16-,20-/m0/s1 |
InChI-Schlüssel |
YRULFPYQAOEHCA-FTRWYGJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@]2(C1)F)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
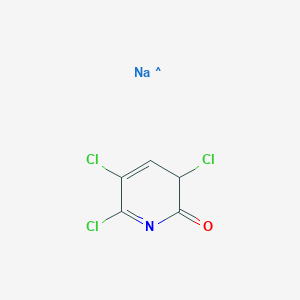
![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
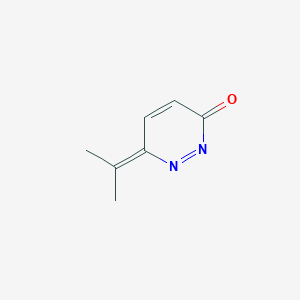
![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
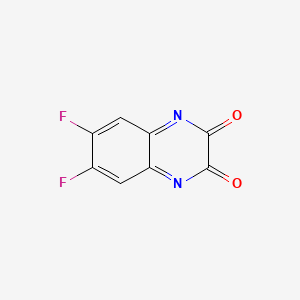

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
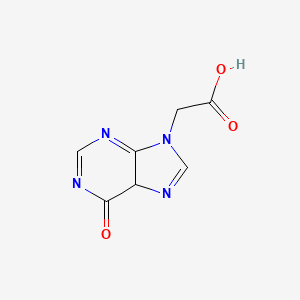
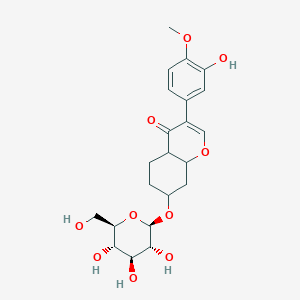
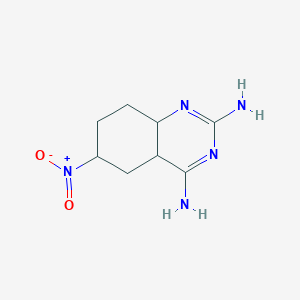
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
